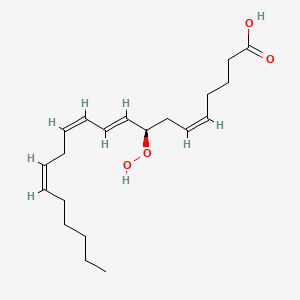
8(R)-Hpete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(R)-HPETE is the (R)-enantiomer of 8-HPETE. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an this compound(1-). It is an enantiomer of an 8(S)-HPETE.
Applications De Recherche Scientifique
1. Neuroscience Research
In a study by Steel et al. (1997), 8(R)-Hpete was identified as a significant component in nervous tissue of Aplysia californica, a marine mollusk. The study showed that arachidonic acid is converted to this compound in the central nervous system of this species, suggesting its potential role in neuronal activity. The research also indicated that neurotransmitters like acetylcholine can activate the 8(R)-lipoxygenase pathway, which involves this compound, indicating its possible involvement in neurotransmission processes (Steel, Tieman, Schwartz & Feinmark, 1997).
2. Biochemical Studies
Research by Sok et al. (1983) explored the biochemical pathways involving this compound. The study focused on the transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers, catalyzed by hemoglobin. This research provides insights into the complex biochemical reactions involving this compound and its derivatives, contributing to a deeper understanding of lipid metabolism and enzymatic processes (Sok, Chung & Sih, 1983).
3. Dermatological Research
Fürstenberger et al. (1991) discovered an 8-lipoxygenase activity in mouse skin, which is responsible for the formation of 8-hydroperoxyeicosatetraenoic acid/8-hydroxyeicosatetraenoic acid (8-HPETE/8-HETE) from arachidonate. This enzyme activity was induced by the phorbol ester tumor promoter TPA, highlighting the potential role of this compound in skin pathophysiology and its possible implications in dermatological conditions (Fürstenberger, Hagedorn, Jacobi, Besemfelder, Stephan, Lehmann & Marks, 1991).
4. Immunological Research
Sandstrom et al. (1994) studied the impact of lipid hydroperoxides, including 15-HPETE, on T cells displaying a HIV-associated glutathione peroxidase deficiency. Their research suggested that compounds like this compound might play a role in the apoptosis of certain immune cells, providing valuable insights into the interactions between lipid metabolism and immune function, particularly in the context of HIV infection (Sandstrom, Tebbey, Van Cleave & Buttke, 1994).
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 |
Clé InChI |
QQUFCXFFOZDXLA-GTYUHVKWSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


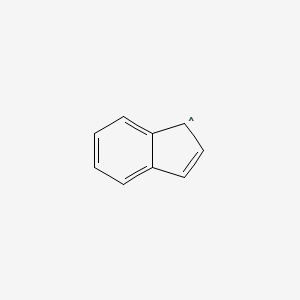
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
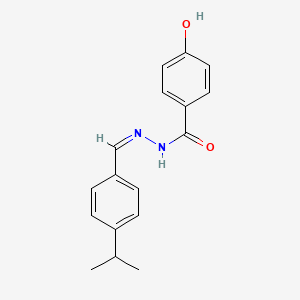
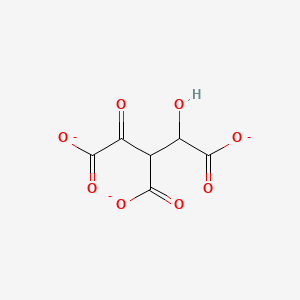

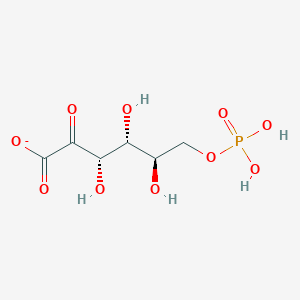
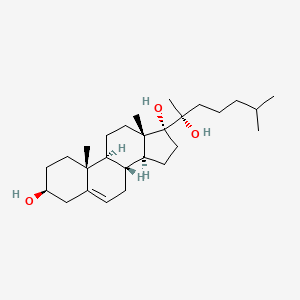
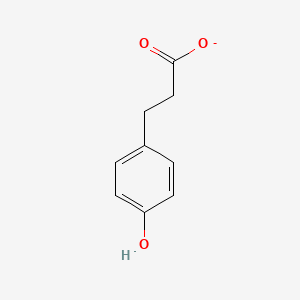
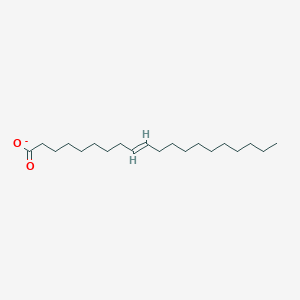
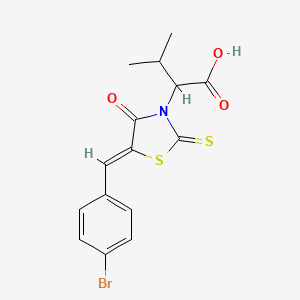
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
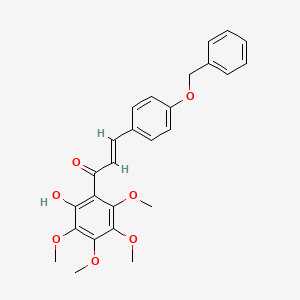
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

